molecular formula C8H6N2O3 B8451683 5-Cyano-3-methoxypicolinic acid

5-Cyano-3-methoxypicolinic acid

Cat. No.: B8451683
M. Wt: 178.14 g/mol
InChI Key: PKCMALFBUDCIEY-UHFFFAOYSA-N
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Description

5-Cyano-3-methoxypicolinic acid is a versatile picolinic acid derivative serving as a valuable synthetic intermediate in advanced chemical and pharmaceutical research. This compound is part of a class of pyridine-based structures that are central to the development of new agrochemicals and pharmaceuticals, often helping to overcome resistance and reduce application dosages due to their enhanced efficacy . Its specific molecular scaffold, featuring both cyano and methoxy functional groups on a picolinic acid core, is designed for the synthesis of complex molecules. In medicinal chemistry, such picolinic acid derivatives are key building blocks in the development of novel antibiotic classes. For instance, structurally related compounds are being actively investigated in the synthesis of albicidin derivatives, which are first-in-class antibiotics with remarkable potency against multi-drug resistant Gram-negative bacteria . Researchers can utilize this compound to create analogs that may escape common bacterial resistance mechanisms, such as sequestration by binding proteins . Furthermore, picolinamide compounds with similar substitution patterns have demonstrated significant fungicidal activities, highlighting the potential of this chemical scaffold in creating new modes of action for crop protection . The presence of the carboxylic acid group allows for further functionalization into amides or esters, while the cyano group can serve as a handle for further heterocyclic synthesis, making it a highly flexible starting material for drug discovery and agrochemical development programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

5-cyano-3-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c1-13-6-2-5(3-9)4-10-7(6)8(11)12/h2,4H,1H3,(H,11,12)

InChI Key

PKCMALFBUDCIEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C#N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Analogs

Compound Name Substituents CAS Number Price (USD/g) Similarity Score*
5-Bromo-3-methoxypicolinic acid 5-Br, 3-OCH₃, 2-COOH 1142191-66-9 400 (1 g) N/A
4-Methoxy-3-methylpicolinic acid 4-OCH₃, 3-CH₃, 2-COOH 22280-00-8 N/A 0.92
4-Hydroxy-5-methylpicolinic acid 4-OH, 5-CH₃, 2-COOH 138569-60-5 N/A 0.92
4-Methoxy-3,5-dimethylpicolinic acid 4-OCH₃, 3,5-CH₃, 2-COOH 1261994-86-8 N/A 0.91
5-(2,5-Dimethoxyphenyl)picolinic acid 5-aryl, 2-COOH 123811-74-5 N/A 0.89

*Similarity scores (0–1 scale) derived from structural overlap with unspecified reference compounds .

Key Observations:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in 5-Cyano-3-methoxypicolinic acid is strongly electron-withdrawing, which likely enhances the acidity of the carboxylic acid group compared to electron-donating substituents like methoxy (-OCH₃) or methyl (-CH₃) . For example, 4-Methoxy-3-methylpicolinic acid (similarity score 0.92) may exhibit lower acidity due to its methoxy and methyl groups. Reactivity: Bromo-substituted analogs (e.g., 5-Bromo-3-methoxypicolinic acid) are valuable in cross-coupling reactions, whereas the cyano group may participate in nucleophilic additions or serve as a hydrogen-bond acceptor in molecular interactions .

Commercial Availability: 5-Bromo-3-methoxypicolinic acid is commercially available at a premium price ($400/g for 1 g), reflecting synthetic complexity or demand in medicinal chemistry .

Structural Similarity: Compounds with methoxy and methyl groups (e.g., 4-Methoxy-3-methylpicolinic acid) show high similarity scores (0.92), likely due to shared functional groups and substitution patterns. The cyano group’s distinct electronic profile may reduce similarity to these analogs despite positional alignment .

Research Implications and Limitations

  • Synthetic Utility: Bromo- and cyano-substituted picolinic acids are pivotal intermediates in drug discovery. For instance, bromo groups facilitate Suzuki-Miyaura couplings, while cyano groups may enhance binding affinity in enzyme inhibitors .
  • Biological Activity: Methoxy and hydroxy analogs (e.g., 4-Hydroxy-5-methylpicolinic acid) are explored for antimicrobial or anti-inflammatory properties, but the cyano variant’s bioactivity remains uncharacterized in the provided evidence .
  • Data Gaps: Direct pharmacological or thermodynamic data for this compound are absent in the evidence. Further studies are needed to elucidate its solubility, stability, and biological performance relative to its analogs.

Q & A

Basic Question

  • Structural confirmation : Use 1H^1H-/13C^{13}C-NMR to verify substituent positions and assess purity (>95% by 1H^1H-NMR integration) .
  • Mass spectrometry : High-resolution ESI-MS can distinguish between isomers (e.g., 3-methoxy vs. 4-methoxy derivatives) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, though crystallization may require slow evaporation in polar solvents like ethanol/water mixtures .

How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Advanced Question
Contradictions in bioactivity data (e.g., enzyme inhibition vs. no activity) often arise from:

  • Structural analogs : Minor changes (e.g., 5-cyano vs. 5-nitro) drastically alter binding affinity. Compare with 5-cyano-picolinic acid derivatives, which show neuroprotective effects .
  • Assay conditions : Variations in pH, solvent (DMSO concentration), or cell lines (e.g., HEK293 vs. HeLa) can skew results. Standardize protocols using controls like unsubstituted picolinic acid .
    Methodological Insight : Employ orthogonal assays (e.g., SPR for binding kinetics and cellular assays for functional activity) to validate findings .

What strategies are effective for synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

Advanced Question

  • Functionalization of the pyridine ring : Introduce halogens (Cl, Br) via electrophilic substitution or perform Suzuki-Miyaura couplings using boronic acid derivatives (e.g., 3-methoxypyridine-5-boronic acid pinacol ester) .
  • Modification of the cyano group : Reduce to amine (–NH₂) using LiAlH₄ or convert to tetrazole via [3+2] cycloaddition with NaN₃ .
    Methodological Insight : Prioritize protecting group strategies (e.g., tert-butyl esters for the carboxylic acid) to prevent side reactions during derivatization .

How can computational modeling guide the design of this compound-based enzyme inhibitors?

Advanced Question

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases or phosphatases). The methoxy group’s orientation may influence hydrophobic pocket interactions .
  • MD simulations : Assess stability of inhibitor-protein complexes over 100-ns trajectories to prioritize derivatives with low RMSD values .
    Methodological Insight : Validate predictions with mutagenesis studies (e.g., alanine scanning of key binding residues) .

What are the challenges in scaling up the synthesis of this compound while maintaining purity?

Basic Question

  • Purification : Column chromatography on silica gel (ethyl acetate/hexane gradients) is effective for small batches, but recrystallization (ethanol/water) may be preferable for larger scales .
  • Byproduct formation : Monitor for de-cyanation or demethylation side products via LC-MS. Optimize quenching conditions (e.g., acidic hydrolysis) to minimize impurities .

How does the stability of this compound under varying storage conditions impact experimental reproducibility?

Basic Question

  • Degradation pathways : Hydrolysis of the cyano group in aqueous buffers (pH > 7) or photodegradation under UV light.
  • Storage recommendations : Store at –20°C in anhydrous DMSO or as a lyophilized powder. Use argon/vacuum sealing to prevent oxidation .

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